AZ505
概要
説明
AZ505は、SETおよびMYNDドメイン含有タンパク質2(SMYD2)として知られるタンパク質リシンメチルトランスフェラーゼの強力で選択的な阻害剤です。この化合物は、遺伝子発現とクロマチン状態の調節に重要な役割を果たす、ヒストンおよび非ヒストンタンパク質のメチル化を阻害する能力により、大きな注目を集めています。 This compoundは、特に腫瘍学とエピジェネティクスの分野で、さまざまな科学研究アプリケーションにおいて有望な結果を示しています .
科学的研究の応用
Chemistry: In chemistry, AZ505 is used as a tool compound to study the inhibition of SMYD2 and its effects on the methylation of histone and non-histone proteins. This research helps to elucidate the role of SMYD2 in gene regulation and chromatin states .
Biology: In biology, this compound is used to investigate the biological functions of SMYD2 and its role in various cellular processes. Studies have shown that this compound can modulate the activity of SMYD2, leading to changes in gene expression and cellular behavior .
Medicine: In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the methylation of proteins involved in tumorigenesis. Research has demonstrated that this compound can suppress the growth of cancer cells and enhance the proinflammatory response of infected macrophages .
Industry: In the industrial sector, this compound is used in the development of new therapeutic agents targeting SMYD2. Its selective inhibition of SMYD2 makes it a valuable compound for drug discovery and development .
作用機序
AZ505は、SMYD2の基質結合を競合的に阻害することで効果を発揮します。酵素のペプチド結合溝に結合し、ヒストンおよび非ヒストンタンパク質のメチル化を防ぎます。この阻害は、補因子S-アデノシルメチオニン(SAM)の存在に依存します。 SMYD2のメチル化活性を阻害することにより、this compoundは遺伝子発現とクロマチン状態を調節し、さまざまな生物学的効果をもたらします .
類似化合物:
- LLY-507
- BAY-598
- BCI-121
- EPZ031686
比較: this compoundは、SMYD2の阻害剤として、その高い選択性と効力においてユニークです。他の類似化合物と比較して、this compoundは有意に低いIC50値を示し、その強力な阻害活性を示しています。 さらに、this compoundは、他のタンパク質リシンメチルトランスフェラーゼに対して最小限のオフターゲット効果を示し、SMYD2の特定の機能を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
AZ505 interacts with the enzyme SMYD2, a protein lysine methyltransferase . The inhibitory potency of this compound towards SMYD2 is in the submicromolar range, with an IC50 value of 0.12 μM . This interaction is primarily driven by entropy, suggesting that binding is mediated by hydrophobic interactions with a few specific hydrogen bonds .
Cellular Effects
The effects of this compound on cells are largely due to its inhibition of SMYD2. By inhibiting this enzyme, this compound can potentially alter cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SMYD2 and inhibiting its methyltransferase activity . This can lead to changes in gene expression and potentially disrupt the function of proteins that are normally methylated by SMYD2 .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Given its potent inhibitory activity, it is likely that this compound would have immediate effects on SMYD2 activity. Long-term effects could include changes in cellular function due to altered protein methylation patterns .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibitory activity, it is likely that higher doses of this compound would result in more pronounced inhibition of SMYD2 .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein methylation, specifically the methylation of lysine residues by SMYD2 . By inhibiting SMYD2, this compound could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its small size and hydrophobic nature, it is likely that this compound can readily diffuse across cell membranes .
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the localization of its target, SMYD2. As a histone methyltransferase, SMYD2 is primarily found in the nucleus, suggesting that this compound would also localize to this compartment .
準備方法
合成経路と反応条件: AZ505の合成には、ベンゾオキサジニル-エチルアミノエチル-プロパンアミド化合物の形成をもたらす一連の化学反応が含まれます反応条件は通常、目的の生成物を高い純度で得るために、有機溶媒、触媒、および制御された温度の使用を含みます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 ハイスループット化学スクリーニング法とクロマトグラフィーなどの高度な精製技術の使用により、研究および潜在的な治療用途に適した高品質のthis compoundが生産されます .
化学反応の分析
反応の種類: AZ505は、その構造中に反応性の官能基が存在するため、主に置換反応を受けます。これらの反応には、分子内の特定の原子または基の置換が含まれ、さまざまな誘導体の形成につながります。
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、有機溶媒、酸、塩基、および触媒が含まれます。反応条件は通常、化合物の完全性を維持しながら、目的の変換を達成するために最適化されます。
形成される主な生成物: this compoundを含む反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物には、さまざまな生物活性と特性を示す可能性のある、this compoundのさまざまな置換誘導体を含めることができます .
4. 科学研究アプリケーション
化学: 化学では、this compoundは、SMYD2の阻害とそのヒストンおよび非ヒストンタンパク質のメチル化への影響を研究するためのツール化合物として使用されます。 この研究は、遺伝子調節とクロマチン状態におけるSMYD2の役割を解明するのに役立ちます .
生物学: 生物学では、this compoundは、SMYD2の生物学的機能とそのさまざまな細胞プロセスにおける役割を調べるために使用されます。 研究によると、this compoundはSMYD2の活性を調節することができ、遺伝子発現と細胞行動の変化につながります .
医学: 医学では、this compoundは、腫瘍形成に関与するタンパク質のメチル化を阻害する能力により、抗がん剤としての可能性を示しています。 研究により、this compoundは癌細胞の増殖を抑制し、感染したマクロファージの炎症反応を強化することが示されています .
産業: 産業セクターでは、this compoundは、SMYD2を標的とする新しい治療薬の開発に使用されます。 SMYD2の選択的な阻害により、創薬および開発のための貴重な化合物となっています .
類似化合物との比較
- LLY-507
- BAY-598
- BCI-121
- EPZ031686
Comparison: AZ505 is unique in its high selectivity and potency as an inhibitor of SMYD2. Compared to other similar compounds, this compound exhibits a significantly lower IC50 value, indicating its strong inhibitory activity. Additionally, this compound has shown minimal off-target effects on other protein lysine methyltransferases, making it a valuable tool for studying the specific functions of SMYD2 .
特性
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVHXXKHSODII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AZ505 and how does it exert its effects?
A1: this compound is a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase enzyme. [, , , , , , , ] It binds to SMYD2, preventing the methylation of target proteins, including histones and non-histone proteins. This inhibition of SMYD2 activity disrupts various downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation. [, , , , , , , , , , ]
Q2: What is the full chemical name and molecular formula of this compound?
A2: The full chemical name of this compound is N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide. While its molecular formula is not explicitly stated in the provided research, it can be deduced as C31H41Cl2N5O4 based on the chemical name.
Q3: Can you elaborate on the role of SMYD2 in disease and how this compound's inhibitory action is relevant?
A3: SMYD2 has been implicated in various diseases, including cancer [, , , , ], renal fibrosis [], and autosomal dominant polycystic kidney disease (ADPKD). [, , ] By inhibiting SMYD2, this compound has demonstrated therapeutic potential in preclinical models of these diseases. For instance, in cancer models, this compound suppressed tumor growth and metastasis, [, , , ] while in ADPKD models, it significantly delayed cyst growth. [, , ]
Q4: The research mentions this compound's influence on gene expression. Can you elaborate on specific genes and their relevance?
A5: this compound affects the expression of several genes involved in different cellular processes. For instance, it upregulates osteoblast marker genes like Runx2 and osteocalcin, while downregulating osteoclast marker genes like cathepsin K and DC-STAMP. [] In the context of renal fibrosis, this compound suppresses the expression of profibrotic genes like α-SMA, fibronectin, and collagens. [] It also influences the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. [, , , ]
Q5: Does this compound affect any specific signaling pathways?
A6: Yes, this compound has been shown to modulate several key signaling pathways. For example, it inhibits the phosphorylation of SMAD3, ERK1/2, AKT, STAT3, and NF-κB, which are implicated in inflammation and fibrosis. [] It also suppresses the activation of STAT3 and NF-κB, further reducing inflammation. [] Furthermore, this compound impacts the cGAS-STING pathway, leading to antitumor immunity. []
Q6: Are there any known resistance mechanisms to this compound?
A6: While the provided research doesn't explicitly describe resistance mechanisms to this compound, it's a crucial aspect to consider in drug development. Potential mechanisms could involve mutations in SMYD2 that hinder this compound binding or upregulation of compensatory pathways that bypass SMYD2 activity. Further research is needed to fully understand and address potential resistance mechanisms.
Q7: What about the safety profile of this compound?
A7: While the provided research primarily focuses on the mechanisms of action and efficacy of this compound, further studies are needed to comprehensively assess its safety profile in humans. It is crucial to determine potential adverse effects, long-term toxicity, and therapeutic window to ensure its safe clinical application.
Q8: How does this compound interact with the DNA damage repair pathway?
A9: this compound influences the non-homologous end joining (NHEJ) pathway, a crucial mechanism for repairing DNA double-strand breaks. It does so by inhibiting SMYD2-mediated methylation of Ku70, a key protein in the NHEJ pathway. [] This inhibition impairs NHEJ repair, leading to persistent DNA damage and ultimately triggering antitumor immunity. []
Q9: The research mentions the use of this compound in different models. Can you provide examples?
A9: this compound has been investigated in various models, including:
- Cell culture models: Used to study its effects on osteoblast and osteoclast differentiation, [] as well as renal fibroblast activation. []
- Animal models: Employed to evaluate its impact on bone metabolism in mice [] and to investigate its therapeutic potential in models of renal fibrosis [] and ADPKD. [, , ]
- Human tissue samples: Analyzed to assess SMYD2 expression levels in ADPKD patients. [, ]
Q10: What are the implications of this compound modulating TMPRSS2 expression?
A11: This is a significant finding, particularly in the context of viral infections. this compound was shown to downregulate TMPRSS2, a serine protease that facilitates the entry of certain viruses, including SARS-CoV-2, into host cells. [] This downregulation of TMPRSS2 by this compound led to decreased SARS-CoV-2 infection in human cell lines, suggesting its potential as an antiviral agent. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。